(6-Methylpyrimidin-4-yl)methanol

CAS No.: 74502-82-2

Cat. No.: VC2266999

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74502-82-2 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (6-methylpyrimidin-4-yl)methanol |

| Standard InChI | InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 |

| Standard InChI Key | SJMCIDWTRNPZET-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)CO |

| Canonical SMILES | CC1=CC(=NC=N1)CO |

Introduction

Chemical Structure and Properties

Structural Characteristics

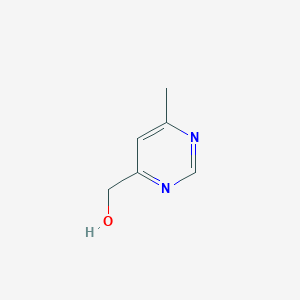

(6-Methylpyrimidin-4-yl)methanol consists of a pyrimidine ring with two key functional groups: a methyl group at the 6-position and a hydroxymethyl group at the 4-position. The pyrimidine core is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, providing the compound with distinctive chemical properties and reactivity patterns. This structural arrangement enables the molecule to participate in various chemical transformations, particularly through the reactive hydroxymethyl group, which can engage in hydrogen bonding and serve as a site for further functionalization.

Chemical Identifiers and Data

Table 1: Chemical Identifiers of (6-Methylpyrimidin-4-yl)methanol

| Parameter | Value |

|---|---|

| CAS Number | 74502-82-2 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (6-methylpyrimidin-4-yl)methanol |

| SMILES | CC1=CC(=NC=N1)CO |

| Canonical SMILES | CC1=CC(=NC=N1)CO |

| Standard InChI | InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 |

| Standard InChIKey | SJMCIDWTRNPZET-UHFFFAOYSA-N |

| PubChem Compound ID | 21124116 |

The compound's chemical structure features a 6-methylpyrimidine core with a hydroxymethyl group at the 4-position, providing multiple sites for potential chemical reactions and modifications . The presence of the pyrimidine ring with two nitrogen atoms contributes to its potential for hydrogen bonding and other intermolecular interactions.

Synthesis and Preparation Methods

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 8.0554 mL solvent per 1 mg |

| 5 mM | 1.6111 mL solvent per 1 mg |

| 10 mM | 0.8055 mL solvent per 1 mg |

These preparation guidelines provide a basis for laboratory work with the compound, ensuring proper concentration and stability for experimental procedures .

Applications and Uses

Pharmaceutical and Chemical Research

(6-Methylpyrimidin-4-yl)methanol serves as an important building block in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications. Pyrimidine derivatives generally exhibit a wide range of biological activities, including antimicrobial, antitumor, and other pharmacological properties. The hydroxymethyl group provides a reactive site for further functionalization, making this compound versatile for creating more complex molecular structures.

The related compound (2-Methoxy-6-methylpyrimidin-4-yl)methanol has been noted for its potential applications in pharmaceuticals, agrochemicals, and materials science, suggesting similar potential for (6-Methylpyrimidin-4-yl)methanol. The ability of the hydroxymethyl group to participate in hydrogen bonding enhances the compound's affinity for biological receptors or enzymes, potentially contributing to its utility in drug discovery.

Agricultural Applications

In agricultural chemistry, (6-Methylpyrimidin-4-yl)methanol appears as a metabolite related to oxasulfuron, a sulfonylurea herbicide used in crop protection . Specifically, it is identified as a transformation product (HO-CGA-277476) resulting from the oxidation of a pyrimidinyl methyl group to the corresponding alcohol during the metabolic breakdown of oxasulfuron . This relationship to agricultural chemicals suggests potential significance in environmental fate studies and pesticide residue analysis.

Research Findings and Metabolic Significance

Role as a Metabolite in Agricultural Chemistry

One of the most significant research findings regarding (6-Methylpyrimidin-4-yl)methanol relates to its identification as a metabolite in the breakdown pathway of oxasulfuron, a sulfonylurea herbicide . In studies examining the metabolic fate of oxasulfuron, this compound was identified as a transformation product resulting from the oxidation of a pyrimidinyl methyl group to the corresponding alcohol (designated as HO-CGA-277476) .

The European Food Safety Authority (EFSA) has documented this metabolic pathway in its review of maximum residue levels for oxasulfuron. The transformation involves several steps, including hydrolysis of benzoic acid ester, formation of 3-oxetanol, and cleavage of the sulfonylurea bridge, ultimately leading to various metabolites including (6-Methylpyrimidin-4-yl)methanol .

Structural Relationship to Other Compounds

The structural features of (6-Methylpyrimidin-4-yl)methanol relate it to several other compounds of interest, including:

-

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol (CAS: 2375259-00-8), which contains an additional hydrazinyl group at the 2-position

-

(2-Methoxy-6-methylpyrimidin-4-yl)methanol (CAS: 63235-15-4), featuring a methoxy substituent at the 2-position

-

(2-amino-6-methylpyrimidin-4-yl)methanol, identified as a metabolite (CGA-340355) in agricultural studies

These structural relationships highlight the importance of (6-Methylpyrimidin-4-yl)methanol as both a synthetic building block and a component in metabolic pathways of agricultural chemicals.

Analytical Methods and Characterization

Spectroscopic Identification

While specific spectroscopic data for (6-Methylpyrimidin-4-yl)methanol is limited in the available literature, characterization typically involves standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's structure can be confirmed through analysis of its chemical shifts, fragmentation patterns, and functional group absorptions.

The unique structural features of the compound, including the pyrimidine ring and hydroxymethyl group, provide characteristic signals in spectroscopic analyses that facilitate identification and purity assessment. These analytical approaches are essential for confirming the identity and quality of synthesized or isolated samples of the compound.

Chromatographic Analysis

In the context of residue analysis and metabolite identification, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) are likely employed for the detection and quantification of (6-Methylpyrimidin-4-yl)methanol. These methods are particularly relevant when analyzing environmental samples or monitoring metabolic transformations of related agricultural chemicals .

The European Food Safety Authority's review mentions the identification of this compound among other metabolites in studies examining the environmental fate of oxasulfuron, suggesting the application of sophisticated analytical methods for its detection and quantification in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume